tert-Butyl (2-hydroxycyclohexyl)carbamate

Vue d'ensemble

Description

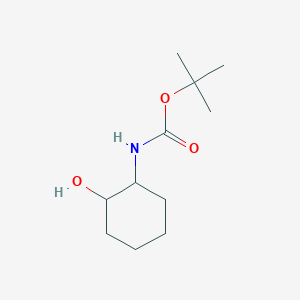

tert-Butyl (2-hydroxycyclohexyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 . It is a carbamate derivative, where a tert-butyl group is attached to the nitrogen atom of the carbamate, and a hydroxy group is attached to the cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate typically begins with cyclohexanone and tert-butyl carbamate.

Reaction Steps:

Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl (2-hydroxycyclohexyl)carbamate can undergo oxidation reactions where the hydroxy group is oxidized to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol or amine derivative .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Agents

One of the significant applications of tert-Butyl (2-hydroxycyclohexyl)carbamate is in the synthesis of antimicrobial compounds. Research indicates that derivatives of this carbamate can be employed to combat antimicrobial resistance, which poses a serious threat globally. The compound has been incorporated into pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains, such as MRSA and multi-drug resistant tuberculosis .

1.2 Synthesis of Heterocyclic Compounds

This carbamate serves as an important intermediate in the synthesis of various heterocyclic compounds that exhibit biological activity. For instance, it has been utilized in the preparation of compounds that show potential as anti-infective agents . The ability to modify the carbamate structure allows for the rational design of new drugs targeting specific pathogens.

1.3 Drug Development for Neurodegenerative Diseases

Research has explored the use of derivatives of this compound in developing small molecule activators for mitochondrial fusion proteins, which are implicated in neurodegenerative diseases like Charcot-Marie-Tooth Disease type 2A (CMT2A). These compounds have demonstrated promising pharmacokinetic properties, suggesting their potential as therapeutic agents .

Chemical Synthesis Applications

2.1 Industrial Fine Chemicals

This compound is also utilized as a general industrial fine chemical. It plays a vital role in palladium-catalyzed reactions, specifically in the synthesis of N-Boc protected anilines and tetra-substituted pyrroles . The compound's stability and reactivity make it suitable for various chemical transformations.

2.2 Catalytic Reactions

The compound is involved in catalytic processes where it acts as an effective protecting group for amines during synthesis. This application is crucial in organic chemistry, allowing chemists to manipulate functional groups selectively while minimizing unwanted side reactions.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of novel compounds derived from this compound. These compounds were tested against various bacterial strains, demonstrating significant antimicrobial activity, which supports their application in developing new antibiotics .

Development of Mitochondrial Fusion Activators

Another research effort focused on optimizing pharmacokinetic properties of small molecule activators derived from this carbamate for treating CMT2A. The findings indicated that specific structural modifications enhanced the compounds' ability to cross the blood-brain barrier and engage mitochondrial targets effectively, paving the way for future clinical applications .

Mécanisme D'action

The mechanism of action of tert-Butyl (2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can also undergo hydrolysis to release the active compound, which then exerts its effects through various biochemical pathways .

Comparaison Avec Des Composés Similaires

- tert-Butyl (4-hydroxycyclohexyl)carbamate

- tert-Butyl (2,3-dihydroxypropyl)carbamate

- tert-Butyl carbamate

Comparison:

- tert-Butyl (2-hydroxycyclohexyl)carbamate is unique due to the position of the hydroxy group on the cyclohexyl ring, which influences its reactivity and interaction with other molecules.

- tert-Butyl (4-hydroxycyclohexyl)carbamate has the hydroxy group at a different position, leading to different chemical properties and reactivity.

- tert-Butyl (2,3-dihydroxypropyl)carbamate contains an additional hydroxy group, which can participate in more complex reactions.

- tert-Butyl carbamate lacks the cyclohexyl ring, making it less sterically hindered and more reactive in certain reactions .

Activité Biologique

tert-Butyl (2-hydroxycyclohexyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound has a molecular formula of C14H27N2O3 and a molecular weight of approximately 257.38 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a hydroxyl-substituted cyclohexane ring. These features contribute to its unique reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H27N2O3 |

| Molecular Weight | 257.38 g/mol |

| Density | ~1.0 g/cm³ |

| Boiling Point | ~353.4 °C |

| Flash Point | ~167.5 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .

- Receptor Interaction : The presence of the hydroxyl group in the cyclohexane ring suggests potential interactions with various receptors, including cannabinoid and vanilloid receptors. These interactions may modulate pain perception and inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against oxidative stress-induced cell death. For instance, experiments involving astrocyte cell cultures treated with amyloid-beta peptides showed that the compound reduced cell death by approximately 20% compared to untreated controls . This effect was correlated with decreased levels of inflammatory cytokines such as TNF-α.

In Vivo Studies

In vivo assessments have been conducted to evaluate the compound's efficacy in animal models of neurodegeneration. One study reported that while this compound showed moderate protective effects against cognitive decline induced by scopolamine, it did not exhibit significant improvements compared to established treatments like galantamine .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a rat model subjected to scopolamine-induced memory impairment. The results indicated a reduction in oxidative stress markers but highlighted the need for further research to understand the compound's bioavailability in the brain .

- Cytotoxicity Assessment : Research assessing cytotoxic effects on various cell lines found that while this compound was less toxic than other carbamates, it still necessitated careful evaluation for therapeutic applications due to its moderate toxicity profile .

Propriétés

IUPAC Name |

tert-butyl N-(2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557976 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477584-30-8 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.